[(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate
Overview
Description
[(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a dipropylamino group, a phenyl ring, and a nitrobenzoate moiety. Its distinct chemical structure makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate typically involves a multi-step process. The initial step often includes the formation of the dipropylamino group, followed by the introduction of the phenyl ring. The final step involves the addition of the nitrobenzoate moiety. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
[(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts such as palladium on carbon. The reaction conditions, including temperature, pressure, and solvent choice, are carefully optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
[(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of [(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- [(E)-[4-(diethylamino)phenyl]methylideneamino] 3-nitrobenzoate
- [(E)-[4-(dimethylamino)phenyl]methylideneamino] 3-nitrobenzoate
- [(E)-[4-(dipropylamino)phenyl]methylideneamino] 4-nitrobenzoate
Uniqueness
[(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[(E)-[4-(dipropylamino)phenyl]methylideneamino] 3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-12-22(13-4-2)18-10-8-16(9-11-18)15-21-27-20(24)17-6-5-7-19(14-17)23(25)26/h5-11,14-15H,3-4,12-13H2,1-2H3/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZDFDCUCZOABE-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=C(C=C1)C=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1=CC=C(C=C1)/C=N/OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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